molecular formula C21H22ClN5O3 B12460387 ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate

ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate

Cat. No.: B12460387
M. Wt: 427.9 g/mol
InChI Key: OTOFEJCTKSBMES-UHFFFAOYSA-N
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Description

Ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the intermediate compound.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new medications.

    Material Science: The compound’s properties may be exploited in the design of new materials with specific functionalities, such as polymers or coatings.

    Biological Studies: It can be used in biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{5-[(2-bromophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 4-{5-[(2-fluorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.

    Ethyl 4-{5-[(2-methylphenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate: The methyl group may alter the compound’s lipophilicity and pharmacokinetic properties.

Properties

Molecular Formula

C21H22ClN5O3

Molecular Weight

427.9 g/mol

IUPAC Name

ethyl 4-[5-[(2-chlorophenyl)-morpholin-4-ylmethyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C21H22ClN5O3/c1-2-30-21(28)15-7-9-16(10-8-15)27-20(23-24-25-27)19(26-11-13-29-14-12-26)17-5-3-4-6-18(17)22/h3-10,19H,2,11-14H2,1H3

InChI Key

OTOFEJCTKSBMES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C(C3=CC=CC=C3Cl)N4CCOCC4

Origin of Product

United States

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